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Compound of Interest

Compound Name: (1H-Indol-3-yl)-1-propanamine

Cat. No.: B1294736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
Indol-3-yl)-1-propanamine (CAS No: 6245-89-2; Molecular Formula: C₁₁H₁₄N₂). Due to the

limited availability of published experimental spectra for this specific compound, this document

presents predicted data based on the analysis of structurally related compounds and

established spectroscopic principles. This guide also includes detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, which are crucial for the characterization of such molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (1H-Indol-3-yl)-1-
propanamine. These predictions are derived from the known spectral characteristics of the

indole nucleus and the propanamine side chain, drawing parallels from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.10 br s 1H N-H (Indole)

~7.65 d 1H Ar-H (H-4)

~7.35 d 1H Ar-H (H-7)

~7.20 t 1H Ar-H (H-6)

~7.10 t 1H Ar-H (H-5)

~7.00 s 1H Ar-H (H-2)

~2.80 t 2H -CH₂- (α to indole)

~2.70 t 2H -CH₂- (α to NH₂)

~1.90 quintet 2H
-CH₂- (β to indole and

NH₂)

~1.50 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Chemical Shift (δ, ppm) Assignment

~136.5 C-7a

~127.0 C-3a

~122.5 C-2

~122.0 C-6

~119.5 C-5

~119.0 C-4

~113.0 C-3

~111.0 C-7

~42.0 C (α to NH₂)

~34.0 C (β to indole and NH₂)

~25.0 C (α to indole)

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium, Broad N-H stretch (indole and amine)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~1620, 1450 Medium C=C stretch (aromatic)

~1580 Medium N-H bend (amine)

~740 Strong
C-H bend (ortho-disubstituted

benzene)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)
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m/z Relative Intensity (%) Assignment

174 High [M]⁺ (Molecular Ion)

130 Very High
[M - CH₂CH₂NH₂]⁺ (Tropylium-

like ion, base peak)

144 Medium [M - CH₂NH₂]⁺

44 Medium [CH₂CH₂NH₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for organic compounds and may require optimization

for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of (1H-Indol-3-yl)-1-propanamine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

A standard single-pulse experiment is typically used.

Key parameters to set include:

Number of scans: 16 to 64, depending on the sample concentration.
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Relaxation delay (d1): 1-2 seconds to ensure full relaxation of protons.

Acquisition time: 2-4 seconds to obtain good resolution.

Spectral width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

The Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the

frequency-domain spectrum. Phasing and baseline correction are then applied.

3. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100

MHz for a 400 MHz instrument.

A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to

single lines for each unique carbon atom.

Key parameters to set include:

Number of scans: 256 to 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay (d1): 2-5 seconds.

Spectral width: A range of 0 to 220 ppm is standard.

The FID is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.
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2. Data Acquisition (FT-IR):

A background spectrum of the empty, clean ATR crystal is recorded first. This will be

automatically subtracted from the sample spectrum.

The sample spectrum is then acquired.

Key parameters include:

Spectral range: Typically 4000 to 400 cm⁻¹.

Number of scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

Resolution: 4 cm⁻¹ is standard for routine analysis.

Mass Spectrometry (MS)
1. Sample Preparation (Electron Ionization - EI):

For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a volatile

organic solvent (e.g., methanol or acetonitrile).

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute

solution (e.g., 10-100 µg/mL) in an appropriate solvent.

2. Data Acquisition (EI-MS):

The sample is introduced into the ion source, where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

The mass spectrum is a plot of relative ion abundance versus m/z.
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Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Click to download full resolution via product page

General workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of (1H-Indol-3-yl)-1-propanamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294736#spectroscopic-data-of-1h-indol-3-yl-1-
propanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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